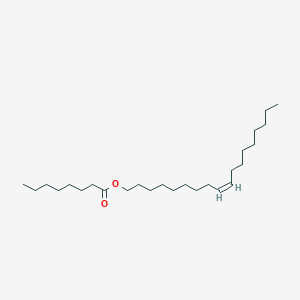
Oleyl caprylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleyl caprylate is an ester compound that is widely used in the cosmetic industry as an emollient and skin conditioning agent. It is a clear, colorless liquid that is soluble in most organic solvents and has a faint odor. In recent years, oleyl caprylate has gained attention in the scientific community for its potential applications in various fields, including drug delivery, food processing, and agriculture.
Mecanismo De Acción
The mechanism of action of oleyl caprylate is not fully understood. However, it is believed that oleyl caprylate acts as a solubilizer and permeation enhancer by disrupting the lipid bilayer of cell membranes. This allows for increased drug solubility and permeation across the membrane.
Efectos Bioquímicos Y Fisiológicos
Oleyl caprylate has been shown to have low toxicity and is generally considered safe for use in cosmetic and food products. However, limited research has been conducted on the long-term effects of oleyl caprylate exposure. In vitro studies have shown that oleyl caprylate can induce cytotoxicity and genotoxicity in certain cell lines. However, the relevance of these findings to in vivo exposure is unclear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oleyl caprylate has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also a non-toxic and non-irritating compound that is generally considered safe for use in lab experiments. However, oleyl caprylate has several limitations. It has a low boiling point and can evaporate quickly, making it difficult to handle in some experiments. It is also a relatively non-polar compound, which can limit its solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for oleyl caprylate research. In drug delivery, oleyl caprylate could be investigated as a carrier for targeted drug delivery systems. In food processing, oleyl caprylate could be investigated as a potential replacement for synthetic emulsifiers. In agriculture, oleyl caprylate could be investigated as a potential biopesticide. Additionally, more research is needed to understand the long-term effects of oleyl caprylate exposure and its potential impact on human health and the environment.
Conclusion:
In conclusion, oleyl caprylate is a versatile compound with potential applications in various fields. Its synthesis method is well-established, and it has been investigated for its potential use in drug delivery, food processing, and agriculture. While its mechanism of action is not fully understood, it is believed to act as a solubilizer and permeation enhancer by disrupting cell membranes. Oleyl caprylate has low toxicity and is generally considered safe for use in cosmetic and food products. However, more research is needed to understand its long-term effects and potential impact on human health and the environment.
Métodos De Síntesis
Oleyl caprylate can be synthesized through the esterification of oleyl alcohol and caprylic acid. The reaction is typically catalyzed by an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid. The esterification reaction occurs at elevated temperatures and is typically carried out under reflux conditions. The resulting product is then purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
Oleyl caprylate has been investigated for its potential applications in various fields. In drug delivery, oleyl caprylate has been used as a solubilizer and permeation enhancer for poorly soluble drugs. It has also been investigated as a carrier for targeted drug delivery systems. In food processing, oleyl caprylate has been used as an emulsifier and stabilizer for food products. It has also been investigated as a potential replacement for synthetic emulsifiers. In agriculture, oleyl caprylate has been used as a surfactant for pesticide formulations. It has also been investigated as a potential biopesticide.
Propiedades
Número CAS |
19149-86-1 |
|---|---|
Nombre del producto |
Oleyl caprylate |
Fórmula molecular |
C26H50O2 |
Peso molecular |
394.7 g/mol |
Nombre IUPAC |
[(Z)-octadec-9-enyl] octanoate |
InChI |
InChI=1S/C26H50O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25-28-26(27)24-22-20-8-6-4-2/h13-14H,3-12,15-25H2,1-2H3/b14-13- |
Clave InChI |
DFHRKKNQGGEVPA-YPKPFQOOSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCC |
Otros números CAS |
19149-86-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



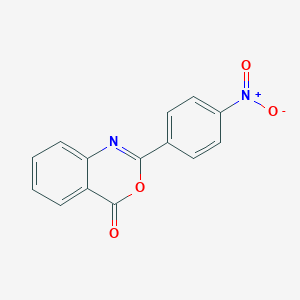
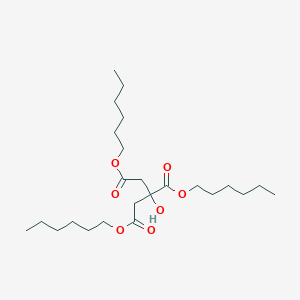
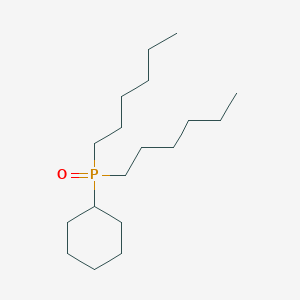
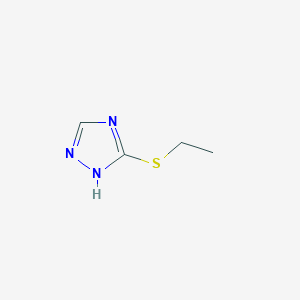
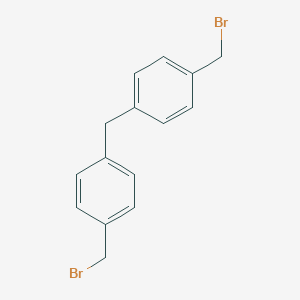
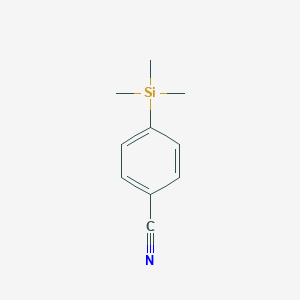
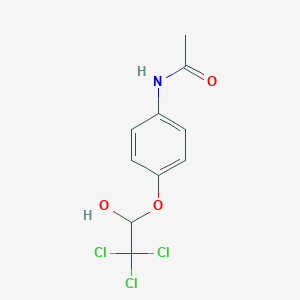
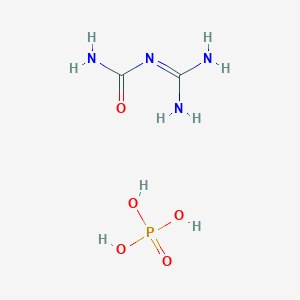
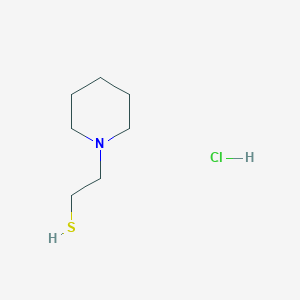

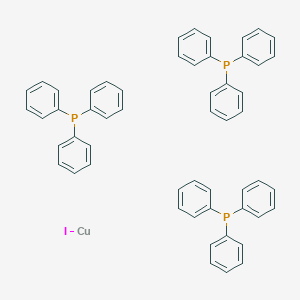
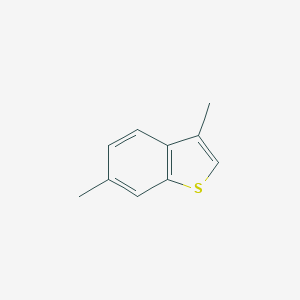
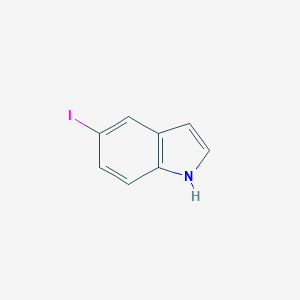
![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)